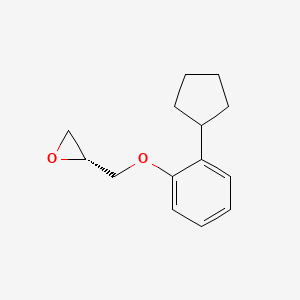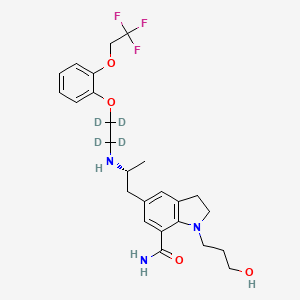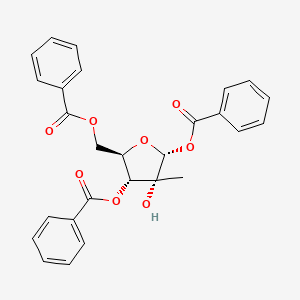
Carvacrol-β-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carvacrol-β-D-glucuronide is a derivative of carvacrol, a phenolic compound found in the essential oils of various plants, particularly those in the Labiatae family. Carvacrol is known for its diverse pharmacological properties, including antimicrobial, antioxidant, and anticancer activities. The glucuronide derivative is formed through the conjugation of carvacrol with glucuronic acid, enhancing its solubility and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carvacrol-β-D-glucuronide typically involves the enzymatic or chemical conjugation of carvacrol with glucuronic acid. One common method is the use of UDP-glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid from UDP-glucuronic acid to carvacrol. This reaction is usually carried out under mild conditions, with optimal pH and temperature to ensure enzyme activity.
Industrial Production Methods
Industrial production of this compound may involve biotransformation processes using microbial cultures capable of producing the necessary enzymes. Alternatively, chemical synthesis methods can be scaled up, utilizing chemical catalysts to achieve the conjugation reaction. The choice of method depends on factors such as cost, efficiency, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Carvacrol-β-D-glucuronide can undergo various chemical reactions, including:
Oxidation: The phenolic group in carvacrol can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone derivatives back to phenolic compounds.
Substitution: The hydroxyl group in carvacrol can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for ether or ester formation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced phenolic compounds.
Substitution: Ethers or esters of carvacrol.
Scientific Research Applications
Carvacrol-β-D-glucuronide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glucuronidation reactions and their kinetics.
Biology: Investigated for its role in metabolic pathways and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment due to its enhanced bioavailability and solubility.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals, as well as in the formulation of antimicrobial agents.
Mechanism of Action
The mechanism of action of Carvacrol-β-D-glucuronide involves its interaction with various molecular targets and pathways. The glucuronide moiety enhances the solubility and bioavailability of carvacrol, allowing it to exert its effects more efficiently. Carvacrol is known to induce apoptosis in cancer cells by modulating the expression of apoptotic genes and activating caspase enzymes. It also exhibits antimicrobial activity by disrupting bacterial cell membranes and inhibiting essential enzymes.
Comparison with Similar Compounds
Similar Compounds
Thymol-β-D-glucuronide: Another glucuronide derivative of a phenolic compound with similar pharmacological properties.
Eugenol-β-D-glucuronide: A glucuronide derivative of eugenol, known for its antimicrobial and antioxidant activities.
Uniqueness
Carvacrol-β-D-glucuronide is unique due to its specific molecular structure, which combines the pharmacological properties of carvacrol with the enhanced solubility and bioavailability conferred by the glucuronide moiety. This makes it particularly effective in therapeutic applications where bioavailability is a critical factor.
Properties
CAS No. |
1642562-02-4 |
|---|---|
Molecular Formula |
C₁₆H₂₂O₇ |
Molecular Weight |
326.34 |
Synonyms |
2-Methyl-5-(1-methylethyl)Phenyl-β-D-glucopyranosiduronic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





